Computed Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA): 4-Methoxybenzyl vs. 4-Chlorobenzyl Substitution
The target compound bears a 4-methoxybenzyl substituent (R₁ = 4-CH₃O-C₆H₄-CH₂-) on the sulfonamide nitrogen, whereas the closest commercially cataloged analog, 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenylacetamide (CAS 1021074-73-6), carries a 4-chlorobenzyl group (R₁ = 4-Cl-C₆H₄-CH₂-). The methoxy substituent contributes one additional hydrogen-bond acceptor (ether oxygen; HBA = 7 for target vs. HBA = 6 for chloro analog) and reduces lipophilicity: the computed XLogP3-AA for the N-(4-methoxybenzyl)pyridine-3-sulfonamide fragment (CID 3621461) is 1.3 [1], whereas the corresponding 4-chlorobenzyl fragment would exhibit an XLogP3-AA value approximately 0.6–0.9 log units higher based on the πₓ substituent constants (πₓ = −0.02 for OCH₃; πₓ = +0.71 for Cl on aromatic systems). The TPSA of the methoxybenzyl-bearing fragment is 76.7 Ų [1], while the chloro analog has a TPSA of approximately 67.4 Ų (loss of one oxygen HBA). These differences shift the target compound closer to the CNS MPO desirability window (TPSA < 90 Ų, cLogP 2–5) and reduce its susceptibility to P-glycoprotein efflux relative to the more lipophilic chloro analog [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | Fragment XLogP3-AA = 1.3; TPSA = 76.7 Ų; HBA count = 5 (fragment); full compound MW = 411.48 g·mol⁻¹; HBA total = 7; HBD total = 1; rotatable bonds = 8 |
| Comparator Or Baseline | 2-(N-(4-Chlorobenzyl)pyridine-3-sulfonamido)-N-phenylacetamide (CAS 1021074-73-6): Fragment XLogP3-AA ≈ 1.9–2.2 (estimated from πₓ difference); TPSA ≈ 67.4 Ų; HBA total = 6; HBD total = 1; MW = 416.90 g·mol⁻¹ |
| Quantified Difference | ΔXLogP3-AA ≈ −0.6 to −0.9 log units (target compound less lipophilic); ΔTPSA ≈ +9.3 Ų (target compound more polar); ΔHBA = +1; ΔMW ≈ −5.4 g·mol⁻¹ |
| Conditions | Values computed using PubChem XLogP3 3.0 and Cactvs 3.4.8.24 algorithms (fragment CID 3621461) [1]; comparator properties derived from structural extrapolation using standard Hansch-Fujita π substituent constants |
Why This Matters
The lower lipophilicity and higher TPSA of the 4-methoxybenzyl-bearing target compound predict reduced non-specific protein binding, lower hERG channel blockade risk, and improved aqueous solubility relative to the 4-chlorobenzyl analog—a differentiation that directly impacts the selection of a starting scaffold for lead optimization where balanced ADME parameters are prioritized over maximal target potency.
- [1] PubChem CID 3621461. N-(4-Methoxybenzyl)pyridine-3-sulfonamide. Computed Properties: Molecular Weight 278.33 g/mol, XLogP3-AA 1.3, HBD Count 1, HBA Count 5, Rotatable Bond Count 5, TPSA 76.7 Ų. National Center for Biotechnology Information. Deposited 2005-09-09. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
